3-Chloro-1-methyl-1H-indazol-6-ol: Chemical Properties, Synthesis, and Applications in Drug Discovery
3-Chloro-1-methyl-1H-indazol-6-ol: Chemical Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The indazole ring system is a "privileged scaffold" in medicinal chemistry, frequently deployed as a bioisostere for indole or benzimidazole in the design of kinase inhibitors and anti-infective agents. Among its functionalized derivatives, 3-Chloro-1-methyl-1H-indazol-6-ol (CAS: 1779778-99-2) stands out as a highly versatile, bifunctional building block[1].
As a Senior Application Scientist, I approach this molecule not just as a static chemical, but as a dynamic platform for orthogonal functionalization. By strategically leveraging the differential reactivity of its C3-chloro and C6-hydroxyl groups, while relying on the N1-methyl group to lock its tautomeric state, researchers can rapidly generate complex biaryl or functionalized indazole libraries for Structure-Activity Relationship (SAR) profiling.
Physicochemical Profiling
Understanding the baseline physicochemical properties of 3-Chloro-1-methyl-1H-indazol-6-ol is critical for predicting its solubility, reactivity, and behavior in biological assays[2]. The data is summarized in the table below:
| Property | Value / Description |
| Chemical Name | 3-Chloro-1-methyl-1H-indazol-6-ol |
| CAS Registry Number | 1779778-99-2 |
| Molecular Formula | C8H7ClN2O |
| Molecular Weight | 182.61 g/mol |
| SMILES String | CN1N=C(Cl)C2=C1C=C(O)C=C2 |
| Structural Features | N1-Methyl (Tautomer lock), C3-Chloro (Electrophile), C6-Hydroxyl (Nucleophile) |
| Appearance | Solid powder (typically off-white to pale brown) |
| Standard Purity | ≥ 95% (Validated via HPLC/NMR) |
Structural Causality & Stereoelectronic Effects
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The N1-Methyl Group: Unsubstituted 1H-indazoles suffer from rapid 1H/2H tautomerization, which complicates NMR characterization and leads to regioselectivity issues during electrophilic aromatic substitution. The N1-methyl group locks the geometry, ensuring predictable reactivity and providing a hydrophobic anchor that often enhances binding affinity in lipophilic protein pockets[3].
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The C3-Chloro Group: While the indazole core is generally electron-rich, the C3 position is sufficiently activated to undergo oxidative addition by Palladium(0), making it an excellent handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings[4].
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The C6-Hydroxyl Group: This phenolic OH acts as a potent nucleophile. It can be directly alkylated to probe solvent-exposed regions of a target protein, or converted into a trifluoromethanesulfonate (-OTf) to serve as a secondary pseudo-halide for sequential cross-coupling.
Mechanistic Insights into Reactivity
The true power of 3-Chloro-1-methyl-1H-indazol-6-ol lies in its orthogonal reactivity . The C6-OH and C3-Cl can be manipulated independently without cross-interference.
Overcoming Catalyst Poisoning in Nitrogen-Rich Heterocycles
A known challenge in the field is that nitrogen-rich heterocycles like indazoles can poison palladium catalysts. Mechanistic studies () have shown that indazoles can coordinate to Pd(II) intermediates, forming highly stable, off-cycle Pd(II)-azole dimers that stall the catalytic cycle[5].
The Solution: To overcome this, the use of bulky, electron-rich dialkylbiarylphosphine ligands (such as XPhos or SPhos) is mandatory. The extreme steric bulk of these ligands prevents the formation of the inactive dimer and accelerates the reductive elimination step, pushing the reaction forward[4].
Experimental Protocols & Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes causality for the reagent choices and a built-in quality control metric.
Protocol 1: O-Triflation of the 6-Hydroxyl Group
Purpose: To convert the C6-OH into a highly reactive triflate (-OTf) leaving group, preparing the molecule for orthogonal cross-coupling.
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Preparation: Dissolve 3-Chloro-1-methyl-1H-indazol-6-ol (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.
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Catalysis & Buffering: Add anhydrous pyridine (2.0 eq). Causality: Pyridine acts as both a mild base to deprotonate the phenol and a nucleophilic catalyst to activate the triflating agent.
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Thermal Control: Cool the reaction mixture to 0°C using an ice bath. Causality: Trifluoromethanesulfonic anhydride (Tf2O) is highly reactive; cooling prevents uncontrolled exotherms and suppresses electrophilic aromatic substitution on the indazole core.
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Addition: Dropwise add Tf2O (1.2 eq) over 15 minutes. Stir at 0°C for 1 hour, then allow to warm to room temperature.
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System Validation (QC): The reaction is self-validated by a distinct Rf shift on silica gel TLC (Hexanes/EtOAc). LC-MS analysis must confirm the complete disappearance of the starting material (m/z 183 [M+H]+) and the appearance of the triflate intermediate (m/z 315 [M+H]+).
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Workup: Quench with saturated aqueous NaHCO3, extract with DCM, dry over Na2SO4, and concentrate under reduced pressure.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Purpose: To form a C-C bond at the C3 or C6 position using the functionalized indazole.
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Assembly: Charge an oven-dried Schlenk flask with the indazole substrate (1.0 eq), an aryl boronic acid (1.5 eq), anhydrous K3PO4 (2.0 eq), Pd2(dba)3 (2 mol%), and XPhos (4 mol%).
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Inert Atmosphere: Evacuate and backfill the flask with argon three times. Causality: Pd(0) is highly sensitive to oxidation; strict anaerobic conditions are required to prevent catalyst degradation.
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Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 ratio). Causality: This biphasic solvent system ensures the solubility of both the organic indazole/ligand and the inorganic K3PO4 base, which is necessary for the transmetalation step[5].
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Reaction: Heat the mixture to 100°C for 15 hours.
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System Validation (QC): The active catalytic cycle is visually validated by a color change (typically yellow to dark red/brown) upon Pd(0) formation. Reaction completion is confirmed by HPLC, ensuring <1% of the starting halide/triflate remains[4].
Caption: Synthetic workflow for the orthogonal functionalization of 3-Chloro-1-methyl-1H-indazol-6-ol.
Applications in Medicinal Chemistry
Indazole derivatives synthesized from building blocks like 3-Chloro-1-methyl-1H-indazol-6-ol have profound biological applications.
Kinase Inhibition
The indazole core is a classic "hinge-binder" in kinase inhibitors (e.g., targeting VEGFR, FGFR, or JNK3). The N1 and N2 atoms interact with the backbone amide bonds of the kinase hinge region via hydrogen bonding. The C3 and C6 positions act as vectors to direct functional groups into the solvent-exposed front and the hydrophobic DFG-out allosteric pockets, respectively.
Anti-Infective Agents
Recent studies () have demonstrated that indazole-based hybrid molecules exhibit potent anti-leishmanial activity. For example, coupling the indazole core with 2-pyrone scaffolds has yielded compounds capable of eradicating Leishmania donovani intramacrophage amastigotes with IC50 values in the low micromolar range[6],[7].
Caption: Pharmacophore mapping of the indazole scaffold within a target kinase ATP-binding pocket.
References
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Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: Journal of the American Chemical Society (JACS) URL: [Link]
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Title: Synthesis and biological evaluation against Leishmania donovani of novel hybrid molecules containing indazole-based 2-pyrone scaffolds Source: MedChemComm (RSC) / PubMed Central URL: [Link]
Sources
- 1. CAS:1782007-13-93-Chloro-1-methyl-1H-indazol-7-ol-毕得医药 [bidepharm.com]
- 2. CAS:1782007-13-93-Chloro-1-methyl-1H-indazol-7-ol-毕得医药 [bidepharm.com]
- 3. Synthesis and biological evaluation against Leishmania donovani of novel hybrid molecules containing indazole-based 2-pyrone scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and biological evaluation against Leishmania donovani of novel hybrid molecules containing indazole-based 2-pyrone scaffolds - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and biological evaluation against Leishmania donovani of novel hybrid molecules containing indazole-based 2-pyrone scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
